Bicyclo[1.1.1]pentane
Description
Properties
IUPAC Name |
bicyclo[1.1.1]pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-4-2-5(1)3-4/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCBRYIXFFGIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185044 | |
| Record name | [1]Staffane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
311-75-1 | |
| Record name | Bicyclo(1.1.1)pentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1]Staffane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via [1.1.1]Propellane as a Key Intermediate
The most common and versatile approach to BCP involves the use of [1.1.1]propellane, a highly strained tricyclic hydrocarbon, as a reactive precursor. The central bond in [1.1.1]propellane is exceptionally reactive due to ring strain, enabling various ring-opening reactions to form BCP derivatives.
1.1 Preparation of [1.1.1]Propellane
- [1.1.1]Propellane is synthesized on a multigram to kilogram scale by treatment of suitable bicyclic precursors with strong bases such as methyllithium in diethyl ether at low temperatures (−78 °C to 0 °C) under inert atmosphere.
- The reaction mixture is carefully titrated and stored under argon to maintain stability.
- Typical yields for this preparation reach around 78% with titration methods involving thiophenol to quantify the propellane concentration.
1.2 Photochemical Addition to Form BCP Core
- A breakthrough method involves in flow photochemical addition of [1.1.1]propellane to diacetyl under 365 nm irradiation.
- This mercury lamp-free and quartz vessel-free protocol enables rapid synthesis of the BCP diketone intermediate on a kilogram scale within 6 hours.
- Subsequent haloform reaction of the diketone in batch affords bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in multigram quantities, which serves as a versatile building block for further functionalization.
| Step | Conditions | Scale | Yield/Remarks |
|---|---|---|---|
| [1.1.1]Propellane synthesis | MeLi in Et2O, −78 °C to 0 °C, Ar | 800 g scale | 78% yield, stored under argon |
| Photochemical addition | Flow reactor, 365 nm light | ~1 kg in 6 h | Mercury lamp-free, rapid process |
| Haloform reaction | Batch, standard haloform conditions | 500 g scale | Multigram yield of diacid |
Radical-Mediated Atom Transfer Radical Addition (ATRA)
Another prominent method to prepare functionalized BCP derivatives is the radical ring-opening of [1.1.1]propellane using alkyl halides under mild conditions:
- Triethylborane-initiated atom-transfer radical addition (ATRA) enables the addition of alkyl halides to [1.1.1]propellane.
- This reaction proceeds under mild conditions with broad substrate scope and functional group tolerance.
- The resulting 1-halo-3-substituted BCPs can be further transformed into various functional groups such as carbonyls, alcohols, and heterocycles.
- This approach is valuable for synthesizing BCP analogues of biologically relevant molecules including peptides and nucleosides.
Light-Enabled Scalable Synthesis of BCP Halides
Recent advances have demonstrated a catalyst-free, light-driven scalable synthesis of BCP iodides via reaction of alkyl iodides with [1.1.1]propellane:
- The reaction is performed in flow under light irradiation without the need for catalysts, initiators, or additives.
- This clean process yields BCP iodides in milligram to kilogram quantities with high purity (~90%) allowing direct use in further transformations.
- This method has enabled the preparation of over 300 BCP derivatives relevant to medicinal chemistry.
- For example, pure BCP-1,3-dicarboxylic acid was synthesized in 855 g scale with 72% isolated yield by low-temperature crystallization.
| Reaction Parameter | Description |
|---|---|
| Reactants | Alkyl iodides + [1.1.1]propellane |
| Conditions | Flow photoreactor, light irradiation |
| Catalysts/Additives | None |
| Scale | Milligram to kilogram scale |
| Product Purity | ~90% (often no purification needed) |
| Yield | Up to 72% isolated yield |
Functionalization via Silaboration and Cross-Coupling
- Silaboration of [1.1.1]propellane introduces boron and silicon functional groups directly onto the BCP scaffold in a single step under mild, additive-free conditions.
- The resulting silaborated BCP intermediates are storable and can be used for further synthetic elaboration.
- Modified Suzuki-Miyaura cross-coupling has been developed to functionalize the sterically hindered bridgehead sp^3 carbon of BCP boronic esters using copper(I) oxide and PdCl2(dppf) catalysts.
- This method expands the chemical space accessible for BCP derivatives, facilitating the synthesis of diverse functionalized compounds.
Summary Table of Key Preparation Methods
| Method | Key Reagents/Conditions | Scale | Advantages | Limitations |
|---|---|---|---|---|
| [1.1.1]Propellane synthesis | MeLi, Et2O, low temp, inert gas | Hundreds g to kg | High yield, storable intermediate | Requires low temp, inert conditions |
| Photochemical addition + haloform | [1.1.1]Propellane + diacetyl, flow photochemistry | ~1 kg diketone in 6 h | Rapid, scalable, no mercury lamps | Requires flow setup |
| Radical ATRA | Triethylborane, alkyl halides | Gram scale | Mild conditions, broad scope | Radical conditions may limit some substrates |
| Light-enabled BCP iodide synthesis | Alkyl iodides + propellane, flow, light only | mg to kg | Catalyst-free, high purity | Requires light source and flow reactor |
| Silaboration + cross-coupling | [1.1.1]Propellane + silaborane reagents | Gram scale | Direct functionalization, versatile | Specialized reagents and catalysts |
Research Findings and Practical Considerations
- The in flow photochemical synthesis of BCP diketones followed by haloform reaction is currently the most practical large-scale method, enabling kilogram quantities of BCP derivatives in a short time frame without toxic reagents like mercury lamps.
- Radical-mediated ATRA and light-enabled halide additions provide complementary approaches for introducing diverse substituents under mild and scalable conditions, facilitating medicinal chemistry applications.
- Silaboration and advanced cross-coupling techniques allow for precise functionalization at sterically hindered sites, expanding the utility of BCP scaffolds in complex molecule synthesis.
- Stability and storage of intermediates such as [1.1.1]propellane and silaborated BCPs are critical for practical applications, with titration and careful handling protocols established.
Chemical Reactions Analysis
Radical-Mediated Functionalization
Radical-based methods dominate BCP synthesis and derivatization due to the strained nature of [1.1.1]propellane, the primary precursor.
-
Key Insight : Radical addition to [1.1.1]propellane enables direct installation of functional groups (e.g., iodides, azides) at bridgehead positions. Scalable flow methods (8.5 mmol/h throughput) facilitate kilogram-scale production .
Photochemical Reactions
Light-driven processes are pivotal for BCP core construction and functionalization.
-
Mechanistic Note : Photolysis generates reactive intermediates (e.g., carbon-centered radicals), enabling regioselective trapping with electrophiles or nucleophiles .
Functional Group Transformations
BCP derivatives undergo diverse transformations to yield pharmaceutically relevant building blocks.
| Starting Material | Reaction | Product | Yield | Reference |
|---|---|---|---|---|
| BCP-1,3-COOH | EDCl coupling | BCP amides | 85% | |
| BCP iodides | Suzuki-Miyaura cross-coupling | Biaryl-BCP hybrids | 70% | |
| BCP-1,3-dione | Haloform reaction | BCP acyl chlorides | 90% |
-
Applications : BCP trifluoroborates and amino acids (e.g., BCP-NH₂ ) are synthesized for drug discovery .
Stability and Reactivity Considerations
Scientific Research Applications
Bicyclo[1.1.1]pentane as a Bioisostere
BCP serves as a non-classical bioisostere of the phenyl ring, offering several advantages in drug design:
- Improved Pharmacological Properties : BCP can enhance the physicochemical properties of drugs, such as solubility and metabolic stability, while maintaining or improving biological activity .
- Reduction of Aromaticity : By replacing aromatic systems with BCP, researchers can reduce the overall flexibility of compounds, which is beneficial for optimizing interactions with biological targets .
Drug Development Case Studies
Several studies have documented the successful incorporation of BCP into drug candidates:
- LpPLA2 Inhibitors : A study demonstrated that incorporating a this compound moiety into known LpPLA2 inhibitors improved their physicochemical profile and maintained high potency . The synthesis involved dichlorocarbene insertion into a bicyclo[1.1.0]butane system, showcasing an efficient method for creating bioisosteric replacements.
- IDO1 Inhibitors : Research on indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors revealed that substituting the central phenyl ring with BCP significantly enhanced metabolic stability by mitigating amide hydrolysis issues . This modification resulted in compounds with favorable pharmacokinetic profiles and excellent potency.
Comparative Properties and Benefits
The following table summarizes key properties and benefits of using BCP compared to traditional phenyl rings in drug design:
| Property | Phenyl Ring | This compound |
|---|---|---|
| Aromaticity | High | Low |
| Flexibility | Moderate | Rigid |
| Metabolic Stability | Variable | Improved |
| Water Solubility | Lower | Higher |
| Passive Permeability | Moderate | High |
Mechanism of Action
The mechanism by which bicyclo[1.1.1]pentane exerts its effects is primarily through its role as a bioisostere. By mimicking the geometry and substituent exit vectors of a benzene ring, this compound can enhance the solubility, membrane permeability, and metabolic stability of drug candidates . This is achieved through the strong π-π interactions formed by its rigid structure and aromaticity, which lead to improved physicochemical properties .
Comparison with Similar Compounds
Strain Energy and Stability
- BCP : Strain energy of 65–68 kcal/mol due to angular strain and eclipsing interactions . Thermally stable up to ~300°C .
- Cyclopropane : Lower strain energy (27.5 kcal/mol) but lacks 3D rigidity .
- Cubane : Exceptionally high strain (~166 kcal/mol), limiting synthetic utility despite symmetry .
- Norbornane: Moderate strain (~27 kcal/mol), widely used but less rigid than BCP .
Table 1: Strain Energy and Thermal Stability
| Compound | Strain Energy (kcal/mol) | Thermal Stability (°C) |
|---|---|---|
| BCP | 65–68 | ~300 |
| Cyclopropane | 27.5 | <300 (decomposes) |
| Cubane | ~166 | ~200 (explosive) |
| Norbornane | ~27 | >300 |
Functionalization Challenges
- BCP: Bridgehead positions (1,3-) are readily functionalized, but secondary bridge positions (2,4,5-) remain challenging . Recent advances include radical multicomponent carboamination for 3-substituted BCP-amines and visible-light-induced aminopyridylation .
- Norbornane: Multiple positions (endo/exo) easily modified, but lacks BCP’s 3D novelty .
Physicochemical and Pharmacological Advantages
Table 3: Drug Candidate Comparison
| Property | BCP-Based Compound | Phenyl-Based Compound |
|---|---|---|
| Solubility (μg/mL) | 120 | 30 |
| Permeability (Papp) | 25 × 10⁻⁶ cm/s | 8 × 10⁻⁶ cm/s |
| Metabolic Stability | >90% remaining | ~50% remaining |
Biological Activity
Bicyclo[1.1.1]pentane (BCP) is a unique bicyclic compound that has garnered significant attention in medicinal chemistry due to its potential as a bioisostere for traditional aromatic structures, particularly the phenyl ring. This article explores the biological activities of BCP, its applications in drug design, and relevant case studies that highlight its advantages and limitations.
Overview of this compound
BCP is characterized by its three-dimensional structure, which allows it to mimic the spatial arrangement of conventional aromatic systems while offering distinct physicochemical properties. Its introduction into drug molecules has been associated with improved solubility, metabolic stability, and reduced toxicity compared to phenyl-based compounds.
Bioisosteric Properties
BCP serves as a bioisostere for various functional groups, particularly the phenyl ring. The replacement of phenyl rings with BCP has been shown to enhance several pharmacokinetic properties:
- Metabolic Stability : BCP can mitigate issues related to metabolic degradation, such as amide hydrolysis, which is common in aromatic compounds. For instance, replacing a phenyl ring in an indoleamine-2,3-dioxygenase (IDO1) inhibitor with a BCP led to significantly improved metabolic stability and retention of biological activity .
- Solubility and Permeability : Compounds incorporating BCP have demonstrated enhanced passive permeability and aqueous solubility. A study on γ-secretase inhibitors showed that substituting a para-substituted fluorophenyl ring with BCP resulted in a fourfold increase in oral absorption metrics (C(max) and AUC) compared to the original compound .
Case Studies
Several studies illustrate the successful application of BCP in drug development:
- γ-Secretase Inhibitors :
- IDO1 Inhibition :
- General Drug Design :
Data Summary
The following table summarizes key findings from studies involving BCP:
Q & A
Q. What are the most reliable synthetic methods for generating bicyclo[1.1.1]pentane derivatives, and how do reaction conditions influence substituent compatibility?
BCP synthesis often leverages radical-mediated ring-opening of tricyclo[1.1.1.0¹,³]pentane (TCP). For example, triethylborane-initiated atom-transfer radical addition (ATRA) with alkyl halides enables functionalization under mild conditions (0°C to rt) . Substituent compatibility depends on reaction initiators: halogenated derivatives (e.g., 1-halo-3-substituted BCPs) tolerate carbon-based groups, while difluorocarbene insertion into bicyclo[1.1.0]butanes selectively yields 2,2-difluoro-BCPs . Reaction optimization should prioritize steric effects and radical stability.
Q. How can computational methods validate the stability and electronic properties of BCP derivatives?
High-level calculations (e.g., MP2/6-31G*) are critical for analyzing BCP’s strained structure and ion stability. For instance, the bicyclo[1.1.1]pentyl 1-cation exhibits lower formation energy than tert-butyl cations, aligning with experimental carbocation generation trends . Density functional theory (DFT) further predicts substituent effects on bond angles and charge distribution, guiding synthetic feasibility .
Q. What spectroscopic techniques are essential for characterizing BCP derivatives?
Infrared spectroscopy (0.0015 cm⁻¹ resolution) resolves unique vibrational modes of the strained BCP core, such as symmetric bridgehead C–C stretches . High-field NMR (e.g., ¹³C DEPT) distinguishes bridgehead vs. bridge carbons, while X-ray crystallography confirms substituent orientation and bond lengths .
Advanced Research Questions
Q. How can conflicting data on substituent regioselectivity in BCP synthesis be resolved?
Discrepancies arise from competing mechanisms (radical vs. carbene pathways). For example, dichlorocarbene insertion into bicyclo[1.1.0]butanes yields gem-dichloro-BCPs, whereas difluorocarbene favors 2,2-difluoro products . Mechanistic studies using radical traps (e.g., TEMPO) and isotopic labeling can clarify pathway dominance. Reaction kinetics (e.g., Arrhenius plots) further differentiate activation barriers .
Q. What strategies address the synthetic challenges of functionalizing BCP bridge positions?
Bridge functionalization requires overcoming steric hindrance and strain. Recent advances include:
- Transition-metal catalysis : Cu-mediated coupling for symmetrical bridgehead-to-bridgehead dimers (48–70% yield) .
- Radical acylation : Aldehyde-derived acyl radicals add to [1.1.1]propellane, enabling late-stage ketone incorporation .
- Thiosulfonylation : Sulfur-based reagents (e.g., thiosulfonates) introduce SCF₃ or SeCF₃ groups at bridge positions .
Q. How does BCP’s bioisosteric performance compare to classical aromatic replacements in drug design?
BCP outperforms phenyl rings in improving solubility and permeability while maintaining target affinity. In γ-secretase inhibitors, replacing a para-fluorophenyl group with BCP increased aqueous solubility 10-fold and oral bioavailability (4× higher AUC in mice) . Structure-activity relationship (SAR) studies highlight BCP’s role in reducing aromatic ring count, enhancing metabolic stability .
Q. What experimental design principles optimize BCP-based compound libraries for high-throughput screening?
- Diversity-oriented synthesis : Combine ATRA, carbene insertion, and cross-coupling to access 1,3- and 2,2-disubstituted BCPs .
- Physicochemical profiling : Prioritize derivatives with LogP < 3.5 and polar surface area >60 Ų to balance permeability and solubility .
- Late-stage modification : Use radical acylation to introduce ketones into BCP cores post-synthesis, preserving complex scaffolds .
Key Research Findings
- Synthetic Innovation : Triethylborane enables functional group-tolerant radical pathways, expanding BCP’s applicability beyond spacer units .
- Drug Design : BCP’s three-dimensionality reduces CYP450 inhibition risks compared to planar aromatics .
- Material Science : Symmetrical BCP dimers exhibit unique electronic properties for optoelectronic applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
